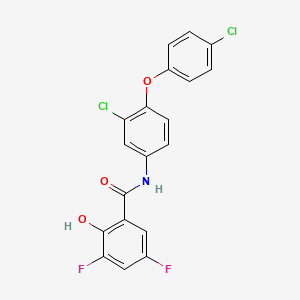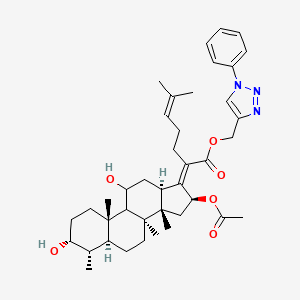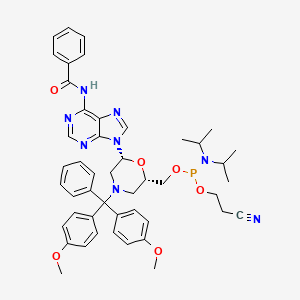
TZ-Nbd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TZ-Nbd is a dual-channel sensitive fluorescence probe that exhibits fast response and excellent selectivity for detecting biothiols both in vitro and in vivo . This compound is particularly useful in biological and chemical research due to its ability to provide clear and distinct fluorescence signals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TZ-Nbd involves the incorporation of 4-Chloro-7-nitrobenzofurazan (NBD-Cl) as the recognition moiety. This is combined with another fluorophore, benzothiazole dihydrocyclopentachromene derivative (TZ-OH), to create the dual-channel sensitive fluorescence probe . The reaction conditions typically involve standard organic synthesis techniques, including the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as silica gel chromatography .
Chemical Reactions Analysis
Types of Reactions
TZ-Nbd undergoes several types of chemical reactions, including:
Substitution Reactions: The incorporation of NBD-Cl involves nucleophilic substitution reactions.
Ligation Reactions: The tetrazine (TZ) moiety can undergo inverse electron demand Diels-Alder (iedDA) reactions with strained dienophiles.
Common Reagents and Conditions
NBD-Cl: Used as the recognition moiety.
Benzothiazole Dihydrocyclopentachromene Derivative (TZ-OH): Combined with NBD-Cl to form this compound.
Solvents and Catalysts: Various organic solvents and catalysts are used to facilitate the reactions.
Major Products Formed
The major product formed from these reactions is the dual-channel sensitive fluorescence probe this compound, which exhibits distinct fluorescence signals in the presence of biothiols .
Scientific Research Applications
TZ-Nbd has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescence probe to detect biothiols in chemical reactions.
Biology: Utilized in biological studies to monitor biothiol levels in cells and tissues.
Industry: Employed in industrial processes that require sensitive detection of biothiols
Mechanism of Action
The mechanism of action of TZ-Nbd involves the recognition of biothiols through the NBD-Cl moiety. The presence of biothiols triggers fluorescence emissions from the amine-substituted NBD and TZ-OH fluorophores. This dual-channel sensitivity allows for precise detection and monitoring of biothiols in various environments .
Comparison with Similar Compounds
Similar Compounds
NBD-Cl: A commonly used fluorescence probe for detecting biothiols.
Uniqueness of TZ-Nbd
This compound stands out due to its dual-channel sensitivity, fast response, and excellent selectivity for biothiols. This makes it a highly effective tool for detecting and monitoring biothiols in both in vitro and in vivo settings .
Properties
Molecular Formula |
C29H21IN4O5S |
|---|---|
Molecular Weight |
664.5 g/mol |
IUPAC Name |
4-[[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-1,2-dihydrocyclopenta[b]chromen-6-yl]oxy]-7-nitro-2,1,3-benzoxadiazole;iodide |
InChI |
InChI=1S/C29H21N4O5S.HI/c1-2-32-21-5-3-4-6-25(21)39-26(32)14-10-17-7-8-19-15-18-9-11-20(16-24(18)37-29(17)19)36-23-13-12-22(33(34)35)27-28(23)31-38-30-27;/h3-6,9-16H,2,7-8H2,1H3;1H/q+1;/p-1/b14-10+; |
InChI Key |
BPGZLNXBTXFLLE-KMZJGFRYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OC6=CC=C(C7=NON=C67)[N+](=O)[O-])CC3.[I-] |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC6=CC=C(C7=NON=C67)[N+](=O)[O-])CC3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


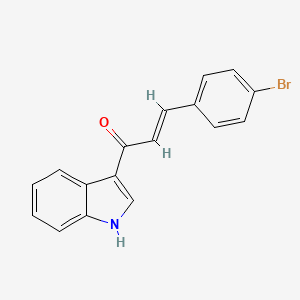
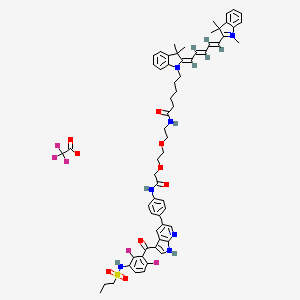
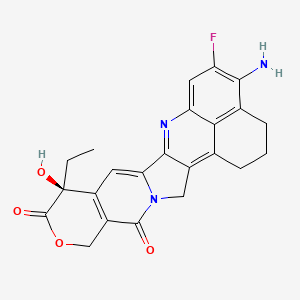
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
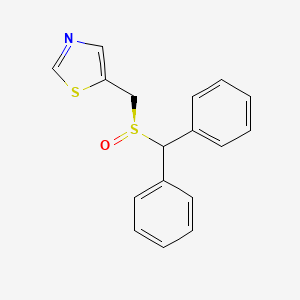
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)

